4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide
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Description
The 4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide molecule contains a total of 45 bond(s). There are 27 non-H bond(s), 13 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 urea (-thio) derivative(s), and 1 tertiary amine(s) (aromatic) .
Molecular Structure Analysis
The molecular structure of “4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide” includes several key features. It contains a total of 45 bonds, including 27 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, and 12 aromatic bonds. The molecule also includes 3 six-membered rings, 1 urea (-thio) derivative, and 1 tertiary amine (aromatic) .Scientific Research Applications
Agrochemicals and Crop Protection
TFMP derivatives play a crucial role in safeguarding crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activity to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s unique characteristics .
Antibacterial Activity
Some TFMP derivatives exhibit antibacterial properties. For example, nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide demonstrated notable antibacterial activity . Further research in this area could uncover additional promising candidates.
Anticancer Potential
Certain TFMP derivatives have been investigated for their anticancer properties. While more studies are needed, these compounds hold promise as potential cancer therapeutics .
Functional Materials
Beyond agrochemicals and pharmaceuticals, TFMP derivatives may find applications in functional materials. Their unique structural features make them interesting candidates for various material science applications.
properties
IUPAC Name |
4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3S/c19-18(20,21)15-8-4-5-9-16(15)22-17(25)24-12-10-23(11-13-24)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQORUDARPXDROT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide |
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